molecular formula C11H22Si B11941456 2-Cycloocten-1-YL(trimethyl)silane CAS No. 20083-09-4

2-Cycloocten-1-YL(trimethyl)silane

Cat. No.: B11941456
CAS No.: 20083-09-4
M. Wt: 182.38 g/mol
InChI Key: JUOAROICBKMAOT-CLFYSBASSA-N
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Description

2-Cycloocten-1-YL(trimethyl)silane is an organosilicon compound featuring a cyclooctene ring system substituted with a trimethylsilyl group. Organosilanes like this are pivotal in organic synthesis, serving as protecting groups, cross-coupling partners, or precursors to functionalized materials .

Properties

CAS No.

20083-09-4

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

[(2Z)-cyclooct-2-en-1-yl]-trimethylsilane

InChI

InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h7,9,11H,4-6,8,10H2,1-3H3/b9-7-

InChI Key

JUOAROICBKMAOT-CLFYSBASSA-N

Isomeric SMILES

C[Si](C)(C)C/1CCCCC/C=C1

Canonical SMILES

C[Si](C)(C)C1CCCCCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloocten-1-YL(trimethyl)silane typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Cycloocten-1-YL(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cycloocten-1-YL(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cycloocten-1-YL(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The cyclooctene ring provides a strained conformation that facilitates reactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenyl Trimethylsilanes

Example Compound : [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane (CAS 17988-44-2)
  • Molecular Formula : C₁₁H₁₈Si
  • Molecular Weight : 178.35 g/mol
  • Structure : A cyclohexene ring substituted with an ethynyl-trimethylsilyl group.
  • Key Properties: Exhibits stability in mild acidic/basic conditions due to the electron-withdrawing ethynyl group. Used in Sonogashira coupling reactions to synthesize conjugated systems .
Comparison with 2-Cycloocten-1-YL(trimethyl)silane :
  • Steric Effects : The bulkier cyclooctene ring may hinder nucleophilic attacks at the silicon center, altering selectivity in cross-coupling reactions .

Cyclopentenyl Trimethylsilanes

Example Compound : Trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]silane (CAS 600734-93-8)
  • Molecular Formula : C₁₁H₂₄OSi₂
  • Molecular Weight : 228.48 g/mol
  • Structure : A cyclopentene ring with a silyl ether linkage.
  • Key Properties :
    • High thermal stability due to the silyl ether group.
    • Applications in polymer chemistry as cross-linking agents .
Comparison with 2-Cycloocten-1-YL(trimethyl)silane :
  • Electron Density : The cyclopentene ring’s smaller size increases electron density at the silicon atom, making it more susceptible to electrophilic substitution.
  • Functional Group Diversity : The cyclooctenyl derivative lacks the oxygen atom present in silyl ethers, limiting its utility in moisture-sensitive reactions .

Trimethylsilyl-Substituted Cyclohexenols

Example Compound : 2-<(Trimethylsilyl)methyl>-2-cyclohexen-1-ol (CAS 80359-70-2)
  • Molecular Formula : C₁₀H₂₀OSi
  • Molecular Weight : 184.35 g/mol
  • Structure: A cyclohexenol derivative with a trimethylsilylmethyl substituent.
  • Key Properties :
    • High synthetic utility (91% yield in optimized routes).
    • Used in stereoselective synthesis of complex alcohols .
Comparison with 2-Cycloocten-1-YL(trimethyl)silane :
  • Hydrophilicity: The hydroxyl group in cyclohexenol derivatives increases hydrophilicity, unlike the purely hydrophobic cyclooctenyl silane.
  • Reactivity: Cyclooctenyl silane’s lack of hydroxyl groups may favor use in anhydrous or non-polar media .

Data Table: Structural and Functional Comparison

Property 2-Cycloocten-1-YL(trimethyl)silane [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane Trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]silane
CAS Number Not explicitly reported 17988-44-2 600734-93-8
Molecular Formula C₁₁H₂₀Si (inferred) C₁₁H₁₈Si C₁₁H₂₄OSi₂
Molecular Weight (g/mol) ~184 (estimated) 178.35 228.48
Key Functional Group Trimethylsilyl-cyclooctene Ethynyl-trimethylsilyl Silyl ether
Reactivity High ring strain → enhanced reactivity Stable under mild conditions Thermally stable
Applications Potential cross-coupling precursor Conjugated system synthesis Polymer cross-linking

Research Findings and Implications

  • Ring Strain Effects : Cyclooctenyl silanes are expected to exhibit unique reactivity in ring-opening metathesis polymerization (ROMP) due to their strained 8-membered ring, unlike smaller cyclohexenyl analogs .
  • Steric Shielding : The cyclooctene ring may sterically protect the silicon center, reducing undesired side reactions in catalytic processes compared to less bulky derivatives .

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